

An In-depth Technical Guide on the Properties of Copper-Hesperetin Complexes

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Compound of Interest

Compound Name: *copper;2-hydroxy-4-methylbenzoate*

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on the Physicochemical and Biological Properties of Copper-Hesperetin Complexes

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of copper complexes derived from the flavonoid hesperetin. While the specified molecular formula $C_{16}H_{14}CuO_6$ suggests a 1:1 complex of copper and neutral hesperetin ($C_{16}H_{14}O_6$), the preponderance of scientific literature focuses on a well-characterized 1:2 metal-to-ligand complex. This document will primarily detail the properties of this more extensively studied $[Cu(\text{hesperetin})_2(H_2O)_2]$ complex, as it represents the most scientifically validated copper-hesperetin entity. This guide synthesizes key data on its physicochemical properties, offers detailed experimental protocols for its synthesis and analysis, and explores its significant biological activities, including its anticancer and anti-inflammatory effects. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: Hesperetin and its Copper Complexes

Hesperetin ($C_{16}H_{14}O_6$) is a flavanone, a class of flavonoids abundantly found in citrus fruits.^[1] It is the aglycone of hesperidin and is recognized for its diverse pharmacological activities,

including antioxidant, anti-inflammatory, and anticancer properties.[2] The structure of hesperetin, featuring a 5-hydroxy and a 4-carbonyl group, provides an ideal site for metal chelation. The formation of metal complexes with flavonoids can significantly enhance their therapeutic properties, including increased cytotoxic and antioxidant activities compared to the free ligand.[2][3]

The most consistently synthesized and characterized copper-hesperetin complex is a 1:2 species, where two deprotonated hesperetin ligands coordinate to a central copper(II) ion, typically with two water molecules completing the coordination sphere, yielding a general formula of $[\text{Cu}(\text{C}_{16}\text{H}_{13}\text{O}_6)_2(\text{H}_2\text{O})_2]$. [2][3] Spectroscopic evidence confirms that the chelation occurs through the oxygen atoms of the 5-hydroxyl and 4-carbonyl groups of the hesperetin molecule.[3]

Physicochemical and Spectroscopic Properties

The coordination of copper(II) to hesperetin results in notable changes in its spectral and thermal properties. These changes provide evidence of complex formation and offer insights into the coordination environment of the metal ion.

Table 1: Key Spectroscopic Data for Hesperetin and its Copper(II) Complex

Parameter	Hesperetin (Ligand)	$[\text{Cu}(\text{hesperetin})_2(\text{H}_2\text{O})_2]$ Complex	Reference
FT-IR: $\nu(\text{C}=\text{O})$ (cm^{-1})	~1630-1650	~1614-1626	[2][3]
FT-IR: $\nu(\text{O}-\text{H})$ (cm^{-1})	~3200	Broad band ~3400 (coordinated H_2O)	[2]
UV-Vis: λ_{max} (nm)	~322-358	~322 (hypochromism observed), ~381 (bathochromic shift)	[2][3]

Table 2: Thermal Analysis Data for $[\text{Cu}(\text{hesperetin})_2(\text{H}_2\text{O})_2] \cdot \text{H}_2\text{O}$

Decomposition Stage	Temperature Range (°C)	Mass Loss (%)	Assignment	Reference
1	30 - 100	~2.1-2.9	Loss of outer sphere water molecule	[2] [3]
2	250 - 300	-	Loss of coordinated water molecules	[2]
3	>300	-	Decomposition of the organic ligand	[2] [3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the copper-hesperetin complex as reported in the literature.

Materials:

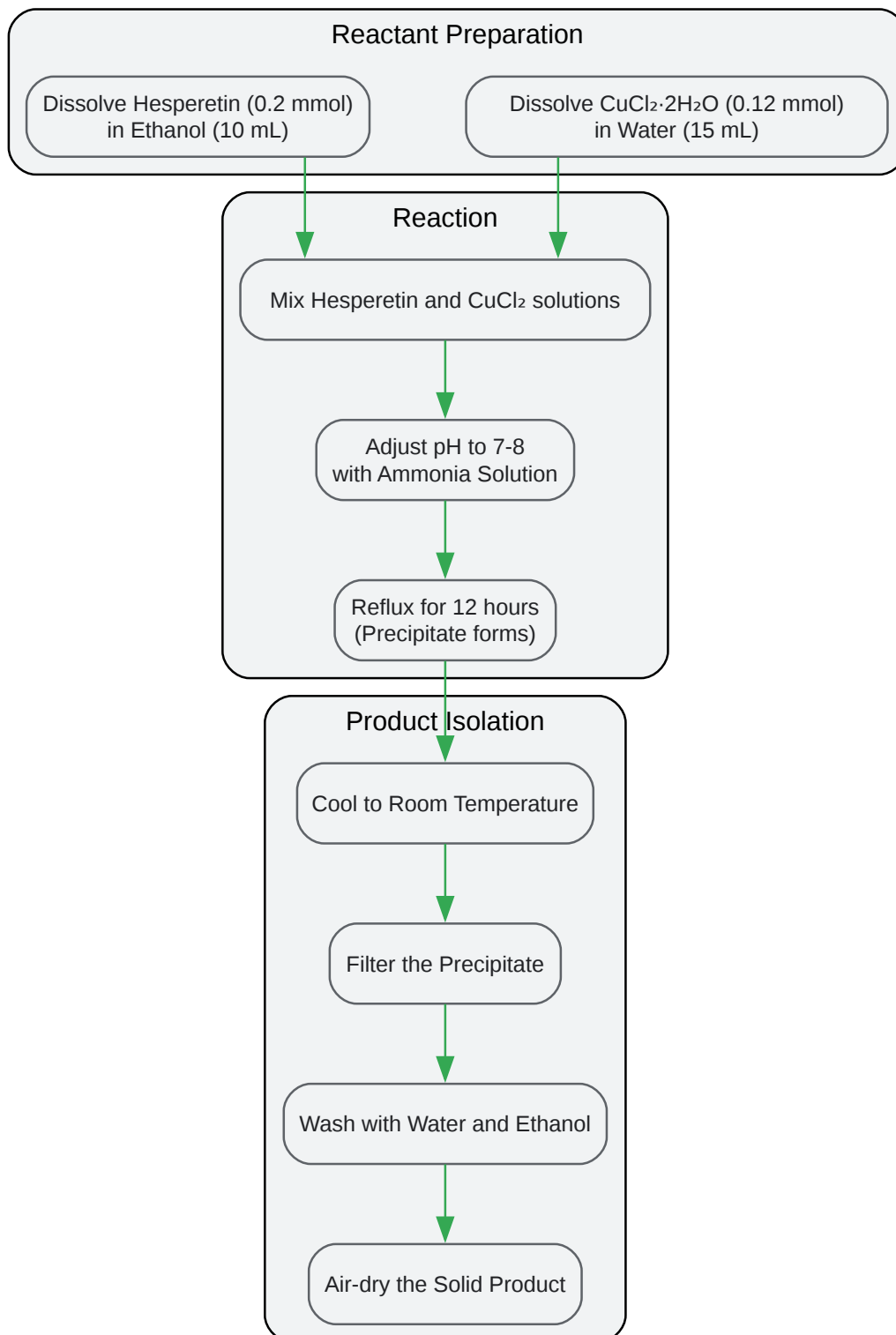
- Hesperetin (C₁₆H₁₄O₆)
- Copper(II) chloride dihydrate (CuCl₂·2H₂O)
- Ethanol
- Deionized water
- Ammonia solution

Procedure:[\[2\]](#)

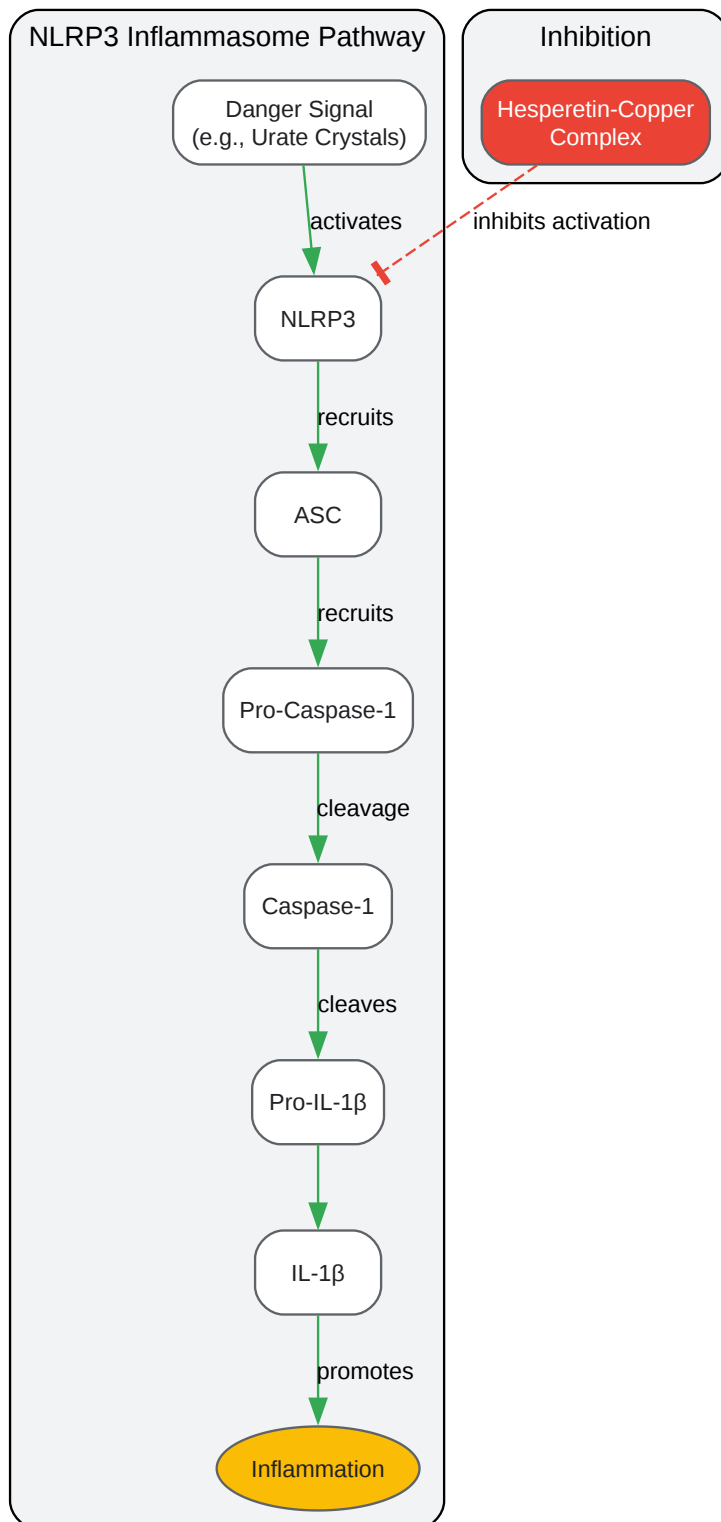
- Dissolve hesperetin (0.2 mmol) in ethanol (10 mL).
- Dissolve CuCl₂·2H₂O (0.12 mmol) in deionized water (15 mL).

- Add the ethanolic solution of hesperetin to the aqueous solution of the copper salt with stirring.
- Adjust the pH of the mixture to 7-8 using an ammonia solution to facilitate the deprotonation of hesperetin.
- Reflux the mixture with continuous stirring for 12 hours. A brown precipitate will form.
- Allow the mixture to cool to room temperature.
- Filter the precipitate, wash it with deionized water and ethanol.
- Air-dry the resulting solid product for 48 hours.

Below is a workflow diagram for the synthesis protocol.

Synthesis Workflow for $[\text{Cu}(\text{hesperetin})_2(\text{H}_2\text{O})_2] \cdot \text{H}_2\text{O}$ 

Inhibition of NLRP3 Inflammasome by Hesperetin-Copper Complex

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